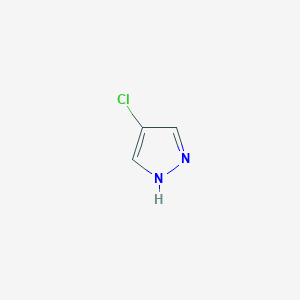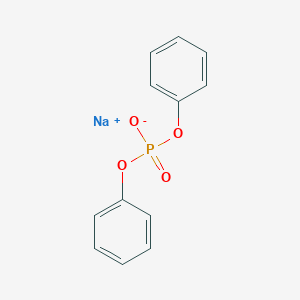
Sodium;diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diphenyl phosphate (SDPP) is a chemical compound that is widely used in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C12H9NaO4P. SDPP has a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology. In
Mecanismo De Acción
The mechanism of action of Sodium;diphenyl phosphate is not fully understood. It is known to act as a surfactant and emulsifier, which can affect the solubility and stability of lipid-based compounds. Sodium;diphenyl phosphate has also been shown to interact with cell membranes, affecting their permeability and fluidity.
Efectos Bioquímicos Y Fisiológicos
Sodium;diphenyl phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility and stability of lipids and lipoproteins, which can improve their delivery and uptake by cells. Sodium;diphenyl phosphate has also been shown to affect the permeability and fluidity of cell membranes, which can affect the transport of nutrients and other molecules across the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium;diphenyl phosphate has a number of advantages for lab experiments. It is a relatively inexpensive and easy-to-use compound that can be synthesized in large quantities. Sodium;diphenyl phosphate is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, Sodium;diphenyl phosphate has some limitations, including its potential toxicity and its limited solubility in organic solvents.
Direcciones Futuras
There are many future directions for the use of Sodium;diphenyl phosphate in scientific research. One area of interest is the development of new lipid-based delivery systems for drugs and other therapeutic agents. Sodium;diphenyl phosphate could be used to improve the solubility and stability of these compounds, improving their delivery and efficacy. Another area of interest is the study of the metabolism of lipids and lipoproteins. Sodium;diphenyl phosphate could be used to study the effects of various compounds on lipid metabolism, which could lead to the development of new treatments for lipid-related disorders.
Conclusion:
In conclusion, Sodium;diphenyl phosphate is a useful tool in scientific research that has a wide range of applications in various fields of study. It is a relatively inexpensive and easy-to-use compound that can be synthesized in large quantities. Sodium;diphenyl phosphate has many advantages for lab experiments, including its stability and long shelf life. However, it also has some limitations, including its potential toxicity and limited solubility in organic solvents. There are many future directions for the use of Sodium;diphenyl phosphate in scientific research, including the development of new lipid-based delivery systems and the study of lipid metabolism.
Métodos De Síntesis
Sodium;diphenyl phosphate can be synthesized by the reaction of diphenyl phosphate with sodium hydroxide. The reaction takes place in an aqueous solution and produces Sodium;diphenyl phosphate as a white crystalline solid. The reaction is as follows:
C12H10O4P + NaOH → C12H9NaO4P + H2O
Aplicaciones Científicas De Investigación
Sodium;diphenyl phosphate is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is commonly used as a surfactant and emulsifier in the preparation of liposomes and other lipid-based delivery systems. Sodium;diphenyl phosphate is also used in the study of the metabolism of lipids and lipoproteins.
Propiedades
Número CAS |
15205-59-1 |
|---|---|
Nombre del producto |
Sodium;diphenyl phosphate |
Fórmula molecular |
C12H10NaO4P |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
sodium;diphenyl phosphate |
InChI |
InChI=1S/C12H11O4P.Na/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
Clave InChI |
FVOMJWZIGNBHOA-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
Sinónimos |
Phosphoric acid diphenyl(sodium) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



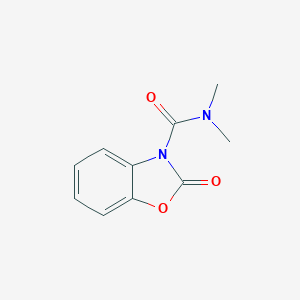
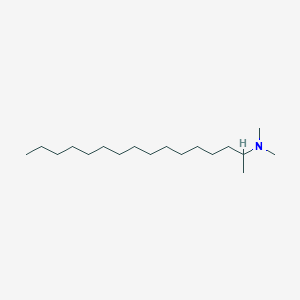
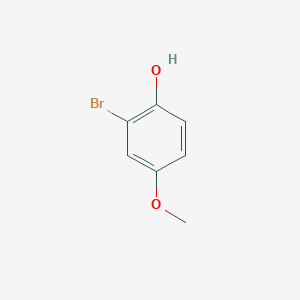
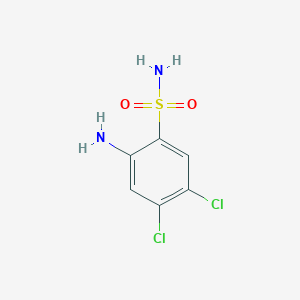
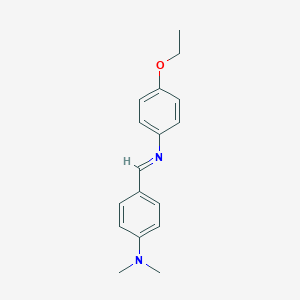
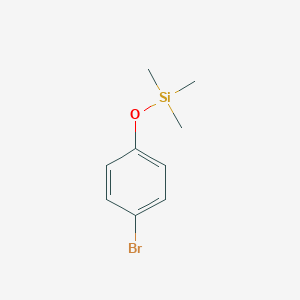

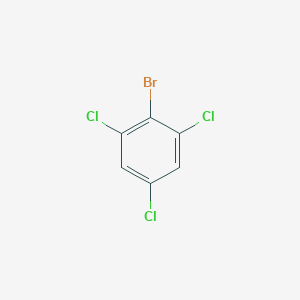
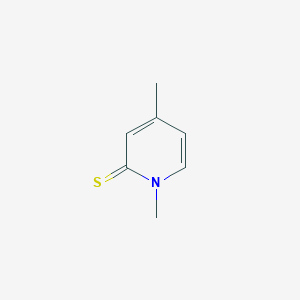


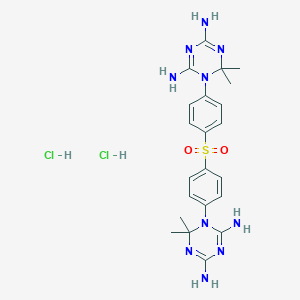
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
